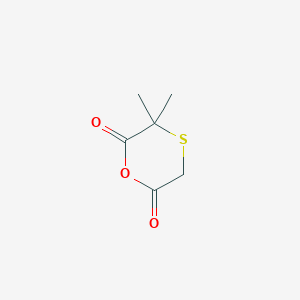

3,3-Dimethyl-1,4-oxathiane-2,6-dione

Description

Properties

IUPAC Name |

3,3-dimethyl-1,4-oxathiane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-6(2)5(8)9-4(7)3-10-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWNBRATJQQBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC(=O)CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

3,3-Dimethyl-1,4-oxathiane-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3,3-Dimethyl-1,4-oxathiane-2,6-dione is used in scientific research for various applications, including:

Chemistry: It serves as a reference standard in pharmaceutical testing and other chemical analyses.

Biology: The compound may be used in biochemical assays and studies involving sulfur-containing heterocycles.

Industry: The compound is utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The specific mechanism of action for 3,3-Dimethyl-1,4-oxathiane-2,6-dione is not well-documented. Generally, compounds of this nature exert their effects through interactions with molecular targets and pathways that involve sulfur-containing heterocycles. These interactions can influence various biochemical processes and reactions .

Comparison with Similar Compounds

Structural Comparisons

a. 1,4-Oxathiane-2,6-dione (Thiodiglycolic Anhydride)

- Structure : Lacks methyl groups; sulfur atom bridges positions 1 and 4.

- Physical Properties : Density 1.468 g/cm³, melting point 93–94°C, boiling point 341.8°C .

b. 3,5-Dimethyl-1,4-oxathiane-2,6-dione

- Structure : Methyl groups at positions 3 and 5 (vs. 3,3-dimethyl).

- Key Differences : Methyl placement alters steric effects and electronic distribution. The 3,5-dimethyl isomer may exhibit lower symmetry and distinct reactivity patterns compared to the 3,3-dimethyl variant .

c. 5-(Furan-2-yl Methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (MAF, 3a)

- Structure : Dioxane ring (oxygen instead of sulfur) with a furan substituent.

d. Dihydroxypyrido-pyrazine-1,6-dione

- Structure : Nitrogen-containing pyrazine ring fused with a dione group.

- Key Differences : Nitrogen atoms increase hydrogen-bonding capacity and basicity, contrasting with the sulfur-mediated electrophilicity of oxathiane-diones .

Physicochemical Properties

| Property | 1,4-Oxathiane-2,6-dione | 3,5-Dimethyl-1,4-oxathiane-2,6-dione | MAF, 3a |

|---|---|---|---|

| Molecular Weight (g/mol) | 132.14 | 160.20 (estimated) | 224.21 |

| Melting Point (°C) | 93–94 | Not reported | Not reported |

| Boiling Point (°C) | 341.8 | Not reported | Not reported |

| Key Reactivity | Electrophilic sulfur | Sterically hindered | Furan-mediated π-π interactions |

Biological Activity

3,3-Dimethyl-1,4-oxathiane-2,6-dione (CAS No. 54772-29-1) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 174.21 g/mol. The compound features a unique oxathiane ring structure that contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

Receptor Modulation : It is hypothesized that the compound may bind to specific receptors on cell surfaces, altering cellular signaling pathways.

Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluating related compounds found that derivatives of oxathiane exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | PI3K inhibition |

| Compound B | MCF7 | 10.0 | Apoptosis induction |

| This compound | A549 | TBD | TBD |

These findings suggest potential therapeutic applications in oncology.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have shown that compounds with similar structures possess activity against multidrug-resistant bacterial strains. For instance:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound C | MRSA | 6 |

| Compound D | M. abscessus | 8 |

| This compound | TBD | TBD |

These results highlight the potential for developing new antimicrobial agents from this class of compounds.

Study 1: Anticancer Activity

In a comprehensive study involving various oxathiane derivatives, researchers evaluated their effects on cancer cell lines. The results indicated that certain derivatives showed potent inhibitory effects on cell proliferation and induced apoptosis in tumor cells.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxathiane derivatives against resistant bacterial strains. The findings revealed that some derivatives had minimum inhibitory concentration (MIC) values comparable to conventional antibiotics.

Preparation Methods

Cyclization of Thiolactic Acid Derivatives

The most documented method for preparing 3,3-dimethyl-1,4-oxathiane-2,6-dione involves the cyclization of thiolactic acid derivatives with acyl halides or related reagents under inert atmosphere conditions.

- Starting Materials: Thiolactic acid and 2-bromopropionyl bromide are commonly used as precursors.

- Reaction Conditions: The reaction is typically performed under nitrogen atmosphere to prevent oxidation, at room temperature or slightly elevated temperatures.

- Procedure:

- Thiolactic acid is slowly added to 2-bromopropionyl bromide in a two-neck flask under nitrogen.

- The mixture is stirred overnight at room temperature, during which hydrogen bromide gas evolves and is neutralized externally.

- The crude product is extracted with dichloromethane, washed, dried, and concentrated under vacuum.

- The residue is then subjected to cyclization by dissolving in dry acetonitrile under nitrogen, cooled to 0 °C.

- A base such as diisopropylethylamine is added to promote cyclization.

- The product is isolated by concentration and purification steps such as recrystallization or chromatography.

This method yields this compound with good purity and yield (typically above 70%).

Use of Dehydrating Agents for Cyclization of Thiodiglycolic Acid Derivatives

An alternative approach involves the cyclization of thiodiglycolic acid derivatives using dehydrating agents such as oxalyl chloride, tripropanephosphonic anhydride, or carbodiimides.

- Reaction Setup:

- Thiodiglycolic acid or its substituted analogs are dissolved in anhydrous solvents such as acetone or tetrahydrofuran (THF).

- A base like triethylamine is added to neutralize acidic byproducts.

- The dehydrating agent is slowly added to activate the carboxyl groups, forming reactive intermediates like acyl chlorides or anhydrides.

- Cyclization:

- The activated intermediate undergoes intramolecular cyclization to form the oxathiane-dione ring.

- The reaction is typically conducted at temperatures ranging from 25°C to 100°C, depending on the reagents and desired reaction rate.

- Continuous Flow Microreactor Technology:

- Recent advances include the use of continuous flow microreactors to improve reaction control, yield, and scalability.

- Solutions of thiodiglycolic acid and dehydrating agents are pumped into microreactors with residence times of 1–3 minutes at controlled temperatures.

- This method allows rapid synthesis with minimized side reactions and efficient heat transfer.

Representative Reaction Conditions and Yields

| Preparation Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization of thiolactic acid derivative | Thiolactic acid, 2-bromopropionyl bromide, base (iPr2NEt) | CH3CN (dry) | 0 °C to RT | Overnight + 2-4 h | ~70-75 | Requires inert atmosphere, neutralization of HBr gas |

| Dehydration with oxalyl chloride | Thiodiglycolic acid, oxalyl chloride, DMF catalyst | CH2Cl2, acetone | 25-60 °C | 2-6 h | 65-80 | Anhydrous conditions, catalyst needed |

| Continuous flow microreactor synthesis | Thiodiglycolic acid, tripropanephosphonic anhydride, triethylamine | Acetone, THF | 50-100 °C | 1-3 min residence | >80 | Scalable, efficient, continuous process |

- Purity Verification: Purity is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

- Purification: Recrystallization from solvents such as ethanol, acetone, or isopropanol is common to achieve >95% purity.

- Handling: The compound is sensitive to moisture and requires storage under inert atmosphere at low temperatures (around 4 °C) to prevent hydrolysis.

- The presence of the two methyl groups at the 3-position influences the ring strain and reactivity, affecting polymerization behavior and chemical stability.

- The compound serves as a useful monomer for ring-opening polymerization to synthesize biodegradable polymers with tunable properties.

- Continuous flow methods are gaining traction for industrial-scale production due to improved safety, reproducibility, and environmental benefits.

- Safety precautions include use of nitrile gloves, chemical-resistant lab coats, eye protection, and working in well-ventilated fume hoods due to irritant properties.

The preparation of this compound is primarily achieved through cyclization reactions of thiolactic acid derivatives or thiodiglycolic acid derivatives activated by dehydrating agents. Both batch and continuous flow methods are established, with continuous flow offering enhanced control and scalability. Reaction conditions typically involve inert atmospheres, anhydrous solvents, and controlled temperatures. Purification is achieved by recrystallization, and product purity is confirmed by spectroscopic methods. These preparation methods enable the compound's use in polymer chemistry and pharmaceutical applications.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3,3-Dimethyl-1,4-oxathiane-2,6-dione?

Methodological considerations include:

- Reagent selection : Sulfonation agents like SO₃·Et₃N (86% yield in DMF at 65°C) or ClSO₂NHBn (78% yield in pyridine) are effective for introducing sulfonate groups .

- Deprotection conditions : Pd(OH)₂/C under H₂ in phosphate buffer (pH 7.0) ensures selective removal of benzyl groups without degrading the oxathiane core .

- Temperature and time : Reactions range from RT (15 min for sulfonylation) to 65–100°C (24–48 h for cyclization) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- 2D-HMBC NMR : Critical for resolving coupling correlations, such as 3J C-H between anomeric carbons and methyl protons, as demonstrated in analogous heterocyclic systems .

- Multi-step validation : Combine ¹H-¹³C HSQC and DEPT-135 for carbon multiplicity analysis to distinguish between quaternary and CH₃ groups .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Neutral conditions : Phosphate buffer (pH 7.0) is optimal for stability during deprotection, minimizing hydrolysis of the oxathiane ring .

- Avoid strong bases : 1 M LiOH in THF (1 h, RT) is tolerated for ester hydrolysis but prolonged exposure to NaOH may degrade the compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Factor analysis : Investigate reagent purity (e.g., SO₃·pyridine vs. SO₃·Et₃N), mixing efficiency, and temperature gradients. For example, yields drop from 86% (small-scale) to 40% (large-scale) in Pd-catalyzed hydrogenolysis due to incomplete gas diffusion .

- Process optimization : Use inline FTIR or HPLC to monitor reaction progress and adjust parameters dynamically .

Q. What computational methods are suitable for studying the reaction mechanisms of this compound?

- DFT calculations : Model transition states for sulfonation or cyclization steps to identify rate-limiting barriers .

- Molecular dynamics : Simulate solvation effects in DMF or THF to predict solvent interactions during synthesis .

Q. How to address discrepancies in spectral data during structural characterization?

- Multi-technique validation : Cross-reference 2D-HMBC with NOESY (for spatial proximity) and ¹H-¹⁵N HMBC (if nitrogen analogs exist) .

- Synthetic controls : Compare spectra with intermediates (e.g., benzyl-protected precursors) to isolate signal artifacts .

Q. What strategies mitigate side reactions during sulfonation of this compound derivatives?

- Competitive reagent screening : DPPA (60% yield) vs. ClSO₂NHBn (78% yield) to balance reactivity and selectivity .

- Temperature modulation : Lower temperatures (e.g., 65°C vs. 100°C) reduce over-sulfonation while maintaining regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.